3-[Cyclopropyl(1,3-thiazole-4-carbonyl)amino]-2-methylpropanoic acid
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Overview
Description
3-[Cyclopropyl(1,3-thiazole-4-carbonyl)amino]-2-methylpropanoic acid is a complex organic compound that features a cyclopropyl group, a thiazole ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Cyclopropyl(1,3-thiazole-4-carbonyl)amino]-2-methylpropanoic acid typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a Hantzsch thiazole synthesis, which involves the reaction of a β-keto ester with thiourea and a halogenated compound under acidic conditions . The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts . The final step involves the coupling of the thiazole derivative with 2-methylpropanoic acid using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[Cyclopropyl(1,3-thiazole-4-carbonyl)amino]-2-methylpropanoic acid can undergo various chemical reactions, including:
Substitution: The cyclopropyl group can undergo nucleophilic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Strong bases like sodium hydride or potassium tert-butoxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted cyclopropyl derivatives
Scientific Research Applications
3-[Cyclopropyl(1,3-thiazole-4-carbonyl)amino]-2-methylpropanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[Cyclopropyl(1,3-thiazole-4-carbonyl)amino]-2-methylpropanoic acid involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects . The cyclopropyl group can enhance the compound’s stability and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid and thiazole-2-carboxamide share structural similarities with 3-[Cyclopropyl(1,3-thiazole-4-carbonyl)amino]-2-methylpropanoic acid.
Cyclopropyl Compounds: Cyclopropylamine and cyclopropylcarboxylic acid are examples of compounds containing the cyclopropyl group.
Uniqueness
This compound is unique due to the combination of its cyclopropyl group, thiazole ring, and propanoic acid moiety. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds .
Properties
IUPAC Name |
3-[cyclopropyl(1,3-thiazole-4-carbonyl)amino]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-7(11(15)16)4-13(8-2-3-8)10(14)9-5-17-6-12-9/h5-8H,2-4H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVDLXCQYMFYAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C1CC1)C(=O)C2=CSC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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